REACTION_CXSMILES
|
Cl[C:2]1[C:7]([C:8]([NH:10][C:11]2[C:12](Cl)=[N:13][CH:14]=[CH:15][C:16]=2[CH3:17])=[O:9])=[CH:6][CH:5]=[CH:4][N:3]=1.[O-2].[Ca+2].[CH:21]1([NH2:24])[CH2:23][CH2:22]1>>[CH:21]1([N:24]2[C:2]3[N:3]=[CH:4][CH:5]=[CH:6][C:7]=3[C:8](=[O:9])[NH:10][C:11]3[C:16]([CH3:17])=[CH:15][CH:14]=[N:13][C:12]2=3)[CH2:23][CH2:22]1 |f:1.2|
|
Name
|
|
Quantity
|
117.5 kg
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC=C1C(=O)NC=1C(=NC=CC1C)Cl
|
Name
|
|
Quantity
|
23.3 kg
|
Type
|
reactant
|
Smiles
|
[O-2].[Ca+2]
|
Name
|
|
Quantity
|
59.4 kg
|
Type
|
reactant
|
Smiles
|
C1(CC1)N
|
Name
|
diethylene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
130 °C
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred at a temperature of between 130° and 140° C. for a further 30 to 60 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is then cooled to a temperature of 20° to 30° C.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The filter cake is washed with 58.8 l of diglyme
|
Type
|
DISTILLATION
|
Details
|
initially 200 l of solvent is distilled off
|
Type
|
ADDITION
|
Details
|
The residue is then diluted with a further 117.5 l of diglyme
|
Type
|
ADDITION
|
Details
|
The resultant diluted solution is added over a period of 20 to 40 minutes to a suspension of 45.0 kg of 60% sodium hydride in 352.5 l of diglyme
|
Duration
|
30 (± 10) min
|
Type
|
WASH
|
Details
|
The storage vessel and conduits are rinsed with a further 55.8 l of diglyme
|
Type
|
DISTILLATION
|
Details
|
The majority of the diglyme is then distilled off
|
Type
|
ADDITION
|
Details
|
Finally, the remaining residue is carefully mixed with 470 l of water
|
Type
|
TEMPERATURE
|
Details
|
After cooling to a temperature of about 25° C., 235.0 l of cyclohexane and 57.11 of glacial acetic acid
|
Type
|
ADDITION
|
Details
|
are added to the reaction mixture
|
Type
|
STIRRING
|
Details
|
The mixture is then stirred for about 1 hour at temperature of 10° to 25° C
|
Duration
|
1 h
|
Type
|
WASH
|
Details
|
the centrifuged material is then washed with 235.0 l of methyl-tert.-butylether and subsequently with 353.5 l of water and finally with 235 l of ethanol
|
Type
|
CUSTOM
|
Details
|
In this way, after drying
|
Reaction Time |
45 (± 15) min |
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)N1C2=C(NC(C3=C1N=CC=C3)=O)C(=CC=N2)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 92.5 kg | |
YIELD: PERCENTYIELD | 83.5% | |
YIELD: CALCULATEDPERCENTYIELD | 83.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
Cl[C:2]1[C:7]([C:8]([NH:10][C:11]2[C:12](Cl)=[N:13][CH:14]=[CH:15][C:16]=2[CH3:17])=[O:9])=[CH:6][CH:5]=[CH:4][N:3]=1.[O-2].[Ca+2].[CH:21]1([NH2:24])[CH2:23][CH2:22]1>>[CH:21]1([N:24]2[C:2]3[N:3]=[CH:4][CH:5]=[CH:6][C:7]=3[C:8](=[O:9])[NH:10][C:11]3[C:16]([CH3:17])=[CH:15][CH:14]=[N:13][C:12]2=3)[CH2:23][CH2:22]1 |f:1.2|
|
Name
|
|
Quantity
|
117.5 kg
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC=C1C(=O)NC=1C(=NC=CC1C)Cl
|
Name
|
|
Quantity
|
23.3 kg
|
Type
|
reactant
|
Smiles
|
[O-2].[Ca+2]
|
Name
|
|
Quantity
|
59.4 kg
|
Type
|
reactant
|
Smiles
|
C1(CC1)N
|
Name
|
diethylene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
130 °C
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred at a temperature of between 130° and 140° C. for a further 30 to 60 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is then cooled to a temperature of 20° to 30° C.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The filter cake is washed with 58.8 l of diglyme
|
Type
|
DISTILLATION
|
Details
|
initially 200 l of solvent is distilled off
|
Type
|
ADDITION
|
Details
|
The residue is then diluted with a further 117.5 l of diglyme
|
Type
|
ADDITION
|
Details
|
The resultant diluted solution is added over a period of 20 to 40 minutes to a suspension of 45.0 kg of 60% sodium hydride in 352.5 l of diglyme
|
Duration
|
30 (± 10) min
|
Type
|
WASH
|
Details
|
The storage vessel and conduits are rinsed with a further 55.8 l of diglyme
|
Type
|
DISTILLATION
|
Details
|
The majority of the diglyme is then distilled off
|
Type
|
ADDITION
|
Details
|
Finally, the remaining residue is carefully mixed with 470 l of water
|
Type
|
TEMPERATURE
|
Details
|
After cooling to a temperature of about 25° C., 235.0 l of cyclohexane and 57.11 of glacial acetic acid
|
Type
|
ADDITION
|
Details
|
are added to the reaction mixture
|
Type
|
STIRRING
|
Details
|
The mixture is then stirred for about 1 hour at temperature of 10° to 25° C
|
Duration
|
1 h
|
Type
|
WASH
|
Details
|
the centrifuged material is then washed with 235.0 l of methyl-tert.-butylether and subsequently with 353.5 l of water and finally with 235 l of ethanol
|
Type
|
CUSTOM
|
Details
|
In this way, after drying
|
Reaction Time |
45 (± 15) min |
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)N1C2=C(NC(C3=C1N=CC=C3)=O)C(=CC=N2)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 92.5 kg | |
YIELD: PERCENTYIELD | 83.5% | |
YIELD: CALCULATEDPERCENTYIELD | 83.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |